molecular formula C10H12F3NO2 B13690580 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one

Katalognummer: B13690580
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: GEUIFMSEZXXYBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one is a spirocyclic compound featuring a nitrogen atom at position 2 and a ketone group at position 5. The trifluoroacetyl (TFA) moiety attached to the nitrogen enhances its electrophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

Molekularformel

C10H12F3NO2

Molekulargewicht

235.20 g/mol

IUPAC-Name

2-(2,2,2-trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)8(16)14-5-9(6-14)4-2-1-3-7(9)15/h1-6H2

InChI-Schlüssel

GEUIFMSEZXXYBJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CN(C2)C(=O)C(F)(F)F)C(=O)C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one typically involves the reaction of a suitable spirocyclic precursor with trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group. For example, a common synthetic route involves the use of 3-ethoxy-6-(2,2,2-trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one as a starting material .

Industrial Production Methods

While specific industrial production methods for 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3The use of trifluoroacetic anhydride and appropriate spirocyclic precursors under optimized reaction conditions would likely be employed .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoroacetyl group or other parts of the molecule.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents, oxidizing agents, and nucleophiles. For example, aromatic amines can react with the compound under solvent-free conditions or in refluxing toluene to form various products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, reactions with aromatic amines can yield bishetarylcarbinols or hemiaminals .

Wissenschaftliche Forschungsanwendungen

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with biological molecules. For example, the compound may act as an inhibitor of certain enzymes or proteins by binding to their active sites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares key structural, functional, and commercial attributes of 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one with analogous spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound (hypothetical) Not available C₁₀H₁₂F₃NO₂ ~253.2 (estimated) Trifluoroacetyl, spirocyclic aza-ketone Pharmaceutical intermediates, organocatalysis
5-Azaspiro[3.5]nonan-8-one 2,2,2-trifluoroacetic acid (salt form) 2725791-02-4 C₁₀H₁₄F₃NO₃ 253.22 Trifluoroacetate counterion, spirocyclic aza-ketone Research reagent, synthetic intermediate (e.g., for kinase inhibitors)
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 1909313-86-5 C₁₃H₁₅NO₂ 217.26 Phenyl, oxa-aza spirocycle, ketone Material science, high-purity organic synthesis
2-Tert-Butyl 5-Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-2,5-Dicarboxylate Not available C₁₅H₂₃NO₅ 297.35 Ester-protected carboxylates, oxa-aza spirocycle Pharmaceutical intermediates, chiral scaffolds
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate Not available C₁₂H₂₀N₂O₃ 240.30 Amino, oxa-aza spirocycle, tert-butyl carboxylate Peptide mimetics, drug discovery

Key Observations :

Structural Variations: The trifluoroacetyl group in the target compound distinguishes it from salts like 5-azaspiro[3.5]nonan-8-one trifluoroacetate, which uses TFA as a counterion rather than a covalent substituent . This difference impacts solubility and reactivity. Compounds like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one prioritize aromatic substituents (phenyl) for hydrophobic interactions, whereas ester-protected derivatives (e.g., ) focus on stability during synthesis .

In contrast, amino or carboxylate groups (e.g., ) enable peptide-like modifications . Spirocyclic oxa-aza systems (e.g., 7-oxa-2-azaspiro[3.5]nonane derivatives) exhibit conformational rigidity, favoring selective receptor interactions .

Commercial and Synthetic Relevance: The 5-azaspiro[3.5]nonan-8-one trifluoroacetate (CAS 2725791-02-4) is commercially available at 95% purity, priced at $569/g (1g scale), reflecting its demand in high-value research .

Research and Application Insights

  • Pharmaceutical Potential: Spirocyclic compounds with TFA groups are explored as protease inhibitors (e.g., hepatitis C virus NS3/4A) due to their ability to mimic peptide transition states .
  • Material Science: Rigid spiro frameworks like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one serve as precursors for liquid crystals or polymers .
  • Synthetic Challenges : Introducing trifluoroacetyl groups requires controlled acylation conditions to avoid side reactions, whereas ester-protected derivatives (e.g., ) simplify storage and handling .

Biologische Aktivität

The compound 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one (CAS No. 1803591-73-2) is a member of the spirocyclic compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C12H16F3NO3C_{12}H_{16}F_3NO_3 with a molecular weight of 279.26 g/mol. Key chemical properties include:

PropertyValue
Molecular Weight279.26 g/mol
LogP1.5354
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds2
Polar Surface Area (TPSA)46.61 Ų

These properties suggest a favorable profile for drug-like characteristics, including adequate lipophilicity and moderate polar surface area.

Antinociceptive Activity

Recent studies have indicated that azaspiro compounds exhibit significant antinociceptive (pain-relieving) properties. For instance, research on related compounds has shown that structural modifications can enhance their efficacy against pain pathways. The introduction of trifluoroacetyl groups has been linked to increased potency in pain modulation .

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally related compounds reveal varying degrees of activity against tumor cell lines. The mechanisms underlying these effects often involve the induction of apoptosis or cell cycle arrest in cancer cells. However, detailed studies specifically targeting the cytotoxic effects of this compound are still required to establish a clear profile in this regard .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized several derivatives of azaspiro compounds and evaluated their biological activity using both in vitro and in vivo models. The findings suggested that modifications at the trifluoroacetyl position significantly impacted the biological profile, enhancing both analgesic and antimicrobial activities .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound with various biological targets, utilizing tools such as SwissTargetPrediction and AutoDock for molecular docking studies. These models indicate potential interactions with enzymes involved in inflammatory processes and pain signaling pathways .
  • Pharmacokinetic Properties : The pharmacokinetic analysis using tools like SwissADME suggests that this compound has favorable absorption and distribution characteristics, which are critical for its development as a therapeutic agent. The absence of high toxicity predictions further supports its potential as a drug candidate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Route Selection : Start with spirocyclic precursors (e.g., 2-azaspiro[3.5]nonan-5-one derivatives) and employ trifluoroacetylation using TFAA (trifluoroacetic anhydride) under controlled anhydrous conditions. Catalysts like DMAP (4-dimethylaminopyridine) or TEA (triethylamine) can enhance reactivity .
  • Optimization : Use Design of Experiments (DoE) to vary parameters (temperature: 0–25°C; solvent: DCM vs. THF; stoichiometry). Monitor yields via LC-MS and purity by HPLC (C18 column, acetonitrile/water gradient).
  • Example Data :
CatalystSolventTemp (°C)Yield (%)Purity (%)
DMAPDCM06295
TEATHF255590

Q. How can researchers confirm the structural integrity of the trifluoroacetyl group and spirocyclic core using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : Compare 19F^{19}\text{F} NMR (δ ~ -75 ppm for CF3_3) and 1H^{1}\text{H} NMR (spiro C-H protons: δ 1.8–2.5 ppm) with reference data. Use 13C^{13}\text{C}-DEPTO to resolve quaternary carbons in the spiro system .
  • MS : ESI-HRMS should confirm [M+H]+^+ with <2 ppm error. Fragmentation patterns (e.g., loss of CF3_3CO) validate the acetyl group .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and spiro conformation .

Advanced Research Questions

Q. What strategies address contradictions in kinetic vs. thermodynamic product formation during spirocycle functionalization?

  • Case Study :

  • Problem : Competing pathways in trifluoroacetyl migration vs. ring-opening under basic conditions.
  • Resolution :

Kinetic Control : Low-temperature (-78°C) lithiation with LDA to direct trifluoroacetyl group positioning.

Thermodynamic Monitoring : In-situ IR to track intermediate stability (e.g., carbonyl stretch at 1780 cm1^{-1}) .

  • Data Interpretation : Use DFT calculations (B3LYP/6-31G*) to model transition states and predict dominant pathways .

Q. How does the trifluoroacetyl group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effect : The CF3_3 group reduces electron density at the spiro nitrogen, hindering nucleophilic attacks but facilitating Suzuki-Miyaura coupling with arylboronic acids (e.g., 2-fluoro-5-nitrophenylboronic acid, see ).
  • Experimental Design :
  • Screen Pd catalysts (Pd(OAc)2_2, PdCl2_2(dppf)) and bases (K2_2CO3_3, CsF) in DMF/H2_2O.
  • Monitor regioselectivity via 19F^{19}\text{F} NMR to detect para vs. meta coupling products.

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties or binding affinity?

  • In Silico Approaches :

  • ADMET Prediction : Use SwissADME to assess logP (lipophilicity) and BBB permeability. The spiro core may reduce metabolic clearance .
  • Docking Studies : Dock into enzyme targets (e.g., kinases) using AutoDock Vina. Compare binding poses of trifluoroacetyl vs. acetyl analogs .

Data Contradiction & Validation

Q. How to resolve discrepancies between theoretical and experimental 19F^{19}\text{F} NMR chemical shifts?

  • Troubleshooting :

  • Solvent Effects : Re-measure in CDCl3_3 vs. DMSO-d6_6; dielectric constant alters shielding .
  • DFT Refinement : Apply polarizable continuum model (PCM) in Gaussian09 to account for solvent interactions.
  • Validation : Cross-reference with Pharmacopeial Forum standards for fluorinated compounds (e.g., trifluoroethyl derivatives ).

Q. What orthogonal techniques validate purity when HPLC and LC-MS results conflict?

  • Multi-Method Validation :

  • Ion Chromatography : Detect trace inorganic impurities (e.g., TFAA-derived salts).
  • TGA/DSC : Thermal stability profiles (decomposition >200°C indicates high purity) .
  • Elemental Analysis : Match C/H/N/F percentages to theoretical values (error <0.3%).

Biological & Pharmacological Applications

Q. How to design in vitro assays to evaluate the compound’s inhibition of enzymatic targets (e.g., proteases)?

  • Protocol :

Target Selection : Focus on spirocycle-compatible enzymes (e.g., HIV-1 protease).

Assay Conditions : Use FRET-based substrates in pH 7.4 buffer; measure IC50_{50} via fluorescence quenching.

Control Experiments : Compare with known inhibitors (e.g., ritonavir) and assess non-specific binding using BSA .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.